1-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
1-[4-(Dimethylamino)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a dimethylamino-substituted phenyl group at the N(1)-position of the pyrrole-2,5-dione core. This compound belongs to the class of N-aryl maleimides, which are widely studied for their biological activities and synthetic versatility. Recent research highlights its anti-inflammatory properties, particularly in lipopolysaccharide-induced BV2 microglial cells, where it inhibits nitric oxide (NO) production and inflammatory cytokines .
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, derivatives are synthesized via Vilsmeier-Haack formylation or reactions with thiocarbohydrazide hydrochloride, yielding products with high purity (e.g., 78–95% yields) . Its structural features, such as the electron-donating dimethylamino group, influence both reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-13(2)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVRYJCBHSCENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284905 | |
| Record name | 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6953-81-7 | |
| Record name | NSC39741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Maleic Anhydride and Amine Condensation
The most widely reported method involves the condensation of 4-(dimethylamino)aniline with maleic anhydride under acidic or neutral conditions. This two-step process proceeds via initial formation of a maleamic acid intermediate, followed by cyclodehydration to yield the target pyrrole-2,5-dione.
Reaction Conditions:
- Step 1 (Maleamic Acid Formation):
- Solvent: Glacial acetic acid or toluene
- Temperature: 80–100°C
- Time: 4–6 hours
- Yield: 70–85%
- Step 2 (Cyclodehydration):
- Reagent: Acetic anhydride with catalytic pyridine
- Temperature: 120–140°C
- Time: 2–4 hours
- Yield: 60–75%
Key Mechanistic Insights:
The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl of maleic anhydride, forming a maleamic acid. Subsequent intramolecular cyclization, facilitated by acetic anhydride, eliminates water to generate the maleimide ring.
Alternative Cyclization Techniques
Recent studies have explored microwave-assisted cyclization to enhance efficiency. For example, irradiating the maleamic acid intermediate at 150°C for 15 minutes in dimethylformamide (DMF) achieves cyclization yields of 88–92%. This method reduces side product formation compared to traditional thermal approaches.
Modern Methodologies
Catalytic Dehydrogenation Strategies
Palladium-catalyzed dehydrogenation of pyrrolidine-2,5-dione precursors offers a novel route. Using Pd/C (5% w/w) under hydrogen atmosphere (1 atm) at 80°C, researchers have achieved quantitative conversion rates within 3 hours.
Advantages:
- Avoids harsh dehydrating agents
- Compatible with sensitive functional groups
Solid-Phase Synthesis
Immobilizing 4-(dimethylamino)aniline on Wang resin enables iterative maleimide formation. After maleic anhydride coupling, cleavage with trifluoroacetic acid (TFA) yields the target compound with >95% purity.
Optimization of Reaction Conditions
Solvent Effects
Comparative studies reveal polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but may promote decomposition. Non-polar solvents like toluene balance reaction rate and stability.
Table 1: Solvent Impact on Cyclization Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 120 | 4 | 75 |
| DMF | 120 | 2 | 88 |
| Acetic Acid | 140 | 3 | 68 |
Catalytic Additives
Inclusion of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances maleamic acid intermediate stability, improving overall yield to 91%.
Purification and Characterization
Crystallization Protocols
Recrystallization from ethanol/water (3:1 v/v) affords needle-like crystals suitable for X-ray diffraction. Key crystallographic parameters include:
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.72 (d, J = 8.4 Hz, 2H, ArH), 3.02 (s, 6H, N(CH3)2).
- IR (KBr): 1715 cm$$^{-1}$$ (C=O), 1620 cm$$^{-1}$$ (C-N).
Industrial-Scale Production Considerations
Continuous flow reactors enable kilogram-scale synthesis with 94% yield by maintaining precise temperature control (130°C) and residence time (12 minutes). Automated purification systems integrating centrifugal partition chromatography further ensure batch consistency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione in the development of anticancer agents. Research indicates that derivatives containing this scaffold exhibit significant cytotoxic effects against various cancer cell lines, including pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231) . The compound's ability to disrupt cell viability and colony formation at low concentrations suggests its promise as a therapeutic agent.
Key Findings:
- Cytotoxicity: The compound demonstrated strong inhibition of cell growth in both Panc-1 and MDA-MB-231 spheroids.
- Mechanism of Action: Further studies are needed to elucidate the specific mechanisms through which these compounds exert their effects on cancer cells.
Anti-inflammatory Properties
The presence of the dimethylaminophenyl moiety in this compound has been associated with enhanced anti-inflammatory activity. Research has shown that similar compounds can inhibit nitric oxide and prostaglandin E2 production in macrophage cell lines . This suggests that derivatives of this compound may also exhibit significant anti-inflammatory effects.
Photonic Materials
The unique electronic properties of pyrrole derivatives make them suitable candidates for use in photonic applications. Their ability to form stable complexes with various metal ions can be exploited in sensor technologies and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has been shown to enhance the optical properties of the resulting materials.
Potential Uses:
- Sensors: Development of sensors based on the interaction between this compound and specific analytes.
- OLEDs: Use in organic electronics for improved light emission efficiency.
Synthesis and Structural Variants
The synthesis of this compound typically involves cyclocondensation reactions between appropriate hydrazides and α-dicarbonyl compounds. Variations in substituents on the phenyl ring can significantly affect the biological activity and physical properties of the resulting compounds .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dimethylamino group plays a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Structural Variations in N-Substituted Pyrrole-2,5-diones
The N(1)-position of pyrrole-2,5-diones can be modified with diverse substituents, leading to significant differences in properties:
Key Observations :
- Electron-donating groups (e.g., dimethylamino) enhance anti-inflammatory activity by modulating electron density and interaction with biological targets .
- Azo groups introduce photoresponsive properties, expanding applications into materials science .
- Halogenated derivatives serve as intermediates for further functionalization, such as thiocarbohydrazone formation .
Substituent Effects on the Pyrrole Ring
Variations at the 3- and 4-positions of the pyrrole ring further diversify functionality:
- For example, 3,4-diphenyl analogs of the target compound show amplified anti-inflammatory effects .
- 3-Methyl or 3,4-dimethyl derivatives : These simpler analogs are primarily used in crystallography and NMR studies due to their structural rigidity .
Biological Activity
1-[4-(Dimethylamino)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 6953-81-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 216.24 g/mol
- Structure : The compound features a pyrrole ring that is significant in various biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Variations in the synthesis route can affect the yield and purity of the compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrole derivatives. For instance, derivatives similar to this compound have shown significant inhibitory effects on cancer cell lines such as HCT-116 and MCF-7. The mechanism involves interaction with ATP-binding sites on growth factor receptors like EGFR and VEGFR2, leading to reduced cell proliferation and increased apoptosis in tumor cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound has been investigated for anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in stimulated peripheral blood mononuclear cells (PBMCs), indicating potential use in treating inflammatory conditions .
Case Study 1: Anticancer Activity
A study focused on the antiproliferative effects of various pyrrole derivatives found that compounds similar to this compound significantly inhibited the growth of colon cancer cell lines. The derivative exhibited a GI value in the nanomolar range (approximately 1.0–1.6 × 10 M), demonstrating potent activity against these cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of related compounds, it was found that certain derivatives displayed effective inhibition against multiple strains of bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial potency .
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing 1-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione?
Methodological Answer: The synthesis typically involves a multi-step approach:
Condensation Reactions : Reacting 2,5-dimethylpyrrole derivatives with nitroaniline precursors under reducing conditions. For example, nitro groups can be reduced to amines using palladium on carbon (Pd/C) with hydrogen gas (H₂) .
Cyclization : Base-assisted cyclization of intermediates, such as hydroxy-pyrrolidinone derivatives, to form the pyrrole-dione core. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products .
Purification : Column chromatography or recrystallization is critical for isolating high-purity products, as residual reagents can interfere with downstream applications.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For instance, the dimethylamino group’s protons appear as a singlet near δ 2.8–3.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for verifying synthetic success .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and N–H vibrations in the pyrrole ring .
Advanced Research Questions
Q. How does the dimethylamino substituent influence the compound’s electronic structure and reactivity?
Methodological Answer:
- Electron-Donating Effects : The dimethylamino group enhances electron density on the phenyl ring, stabilizing charge-transfer interactions. This can be quantified via Hammett substituent constants (σₚ ~ -0.83) .
- Computational Studies : Density Functional Theory (DFT) calculations reveal reduced HOMO-LUMO gaps (~3.5 eV), increasing polarizability and suitability for optoelectronic applications .
- Reactivity : The substituent directs electrophilic substitution to the para position, as shown in halogenation reactions .
Q. What strategies can resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Variable Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (polar aprotic vs. protic) to identify yield-limiting factors. For example, Pd/C under H₂ achieves >80% nitro reduction, while other catalysts may stall at intermediates .
- Kinetic Analysis : Use in-situ monitoring (e.g., HPLC or Raman spectroscopy) to detect side reactions, such as over-reduction or decomposition .
- Reproducibility Protocols : Standardize inert-atmosphere conditions (e.g., argon vs. nitrogen) to prevent oxidation of sensitive intermediates .
Q. How can computational methods predict the compound’s behavior in supramolecular assemblies?
Methodological Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The dimethylamino group’s lone pairs facilitate hydrogen bonding with active-site residues .
- Crystal Packing Analysis : Tools like Mercury (CCDC) model π-π stacking and van der Waals interactions, explaining observed crystal lattice stability .
- Solvent Effects : Molecular Dynamics (MD) simulations in explicit solvents (e.g., DMSO) predict solubility and aggregation behavior, aligning with experimental XRD data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
